molecular formula C8H11NO6S2 B151922 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate CAS No. 2494-89-5

2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate

Cat. No. B151922
CAS RN: 2494-89-5
M. Wt: 281.3 g/mol
InChI Key: IALORYHODRVWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate (2-APESH) is a chemical compound that has been used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst, and as a tool for studying enzyme inhibition. This compound has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Preparation of Artificial Immunogens

2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate is used in the preparation of artificial immunogens with polysaccharide specificity. This compound facilitates the coupling of polysaccharides to protein carriers, a method initially developed by Goebel and Avery in 1931. This application is critical in immunology and vaccine development (Himmelspach & Wrede, 1971).

Catalysis in Organic Synthesis

In the field of organic chemistry, this compound has been utilized in various catalytic processes. For instance, it acts as a catalyst in the synthesis of unsymmetrical polyhydroquinoline derivatives and in the one-pot preparation of substituted quinolines under solvent-free conditions. These processes are significant for the efficient production of complex organic compounds (Khaligh, 2014) (Kiasat, Mouradzadegun, & Saghanezhad, 2013).

Molecular Structure Analysis

Studies have been conducted on the molecular structure and crystal packing of compounds containing the 4-aminophenylsulfonyl group. These studies reveal insights into electronic charge transfer and hydrogen bond formation, which are vital in understanding the properties of various molecular structures (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).

Electrochemical Applications

In electrochemistry, mixtures of 4-sulfophenyl and 4-aminophenyl groups have been used on carbon electrode surfaces. This application is particularly relevant for controlling the composition of bimetallic layers, which is important in the development of advanced electrode materials (Vila & Bélanger, 2012).

Cancer Research

In cancer research, derivatives of phenyl sulfonyl, like 2,4-disulfonyl-phenyl-tert-butylnitrone, have shown potential in inhibiting certain enzymatic activities related to cancer cell growth. This implies a role for such compounds in developing new cancer therapeutics (Floyd, 2010).

Nonlinear Optical Applications

The compound has also found application in the growth and characterization of novel semi-organometallic nonlinear optical crystals. This is pivotal in the field of materials science, particularly for the development of new materials with specific optical properties (Vinoth et al., 2020).

Fluorescent Scaffolds and Probes

The use of 2,6-bis(arylsulfonyl)anilines, which include the 2-aminophenylsulfonyl group, in creating fluorescent scaffolds and probes demonstrates its significance in the development of new materials for sensing and imaging applications (Beppu, Kawata, Aizawa, Pu, Abe, Ohba, & Katagiri, 2014).

properties

IUPAC Name

2-(4-aminophenyl)sulfonylethyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO6S2/c9-7-1-3-8(4-2-7)16(10,11)6-5-15-17(12,13)14/h1-4H,5-6,9H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALORYHODRVWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)CCOS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0027484
Record name Ethanol, 2-[(4-aminophenyl)sulfonyl]-, hydrogen sulfate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Ethanol, 2-[(4-aminophenyl)sulfonyl]-, 1-(hydrogen sulfate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate

CAS RN

2494-89-5
Record name Ethanol, 2-[(4-aminophenyl)sulfonyl]-, 1-(hydrogen sulfate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2494-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((2-Sulfatoethyl)sulfonyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[(4-aminophenyl)sulfonyl]-, 1-(hydrogen sulfate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[(4-aminophenyl)sulfonyl]-, hydrogen sulfate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(p-aminophenyl)sulphonyl]ethyl hydrogensulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.882
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2-((4-AMINOBENZENE)SULFONYL)ETHOXY)SULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R04R0T8IA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate
Reactant of Route 2
2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate
Reactant of Route 3
Reactant of Route 3
2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate
Reactant of Route 4
Reactant of Route 4
2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate
Reactant of Route 5
2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate
Reactant of Route 6
2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate

Citations

For This Compound
45
Citations
K Himmelspach, J Wrede - FEBS Lett, 1971 - core.ac.uk
USE OF 2-[ (4-AMINOPHENYL)-SULFONYL] -.ETHYL HYDROGEN SULFATE FOR THE PREPARATION OF A DEXTRAN-SPECIFIC IMMUNOGEN Page 1 Volume 18, number 1 FEBS …
Number of citations: 11 core.ac.uk
Y Gao, Q Liu, Y Ji, Y Wang, Q Wang… - Journal of Fiber Science …, 2016 - jstage.jst.go.jp
Reactive disperse dye was synthesized using 2-[(4-Aminophenyl) sulfonyl] ethyl hydrogen sulfate as diazo component, and 2-hydroxy-1, 4-naphthoquinone for coupling component. …
Number of citations: 3 www.jstage.jst.go.jp
X Wang, X Cheng, D Sun, Y Ren, G Xu - Environmental Science and …, 2014 - Springer
Certain aromatic amines generated by the decolorization of some azo dyes are not removed substantially by conventional anaerobic–aerobic biotreatment. These aromatic amines are …
Number of citations: 27 link.springer.com
UH Siddiqua, M Irfan, S Ali, A Sahar, M Khalid… - Journal of Molecular …, 2020 - Elsevier
Two heterofunctional azo reactive dyes (R1 & R2) containing both sulphatoethylsulphone and triazine as chromophoric group were computationally designed having improved dyeing …
Number of citations: 15 www.sciencedirect.com
AK Both, MA Helle, G Madireddy… - … Agricultural Science & …, 2021 - ACS Publications
We report a water-based approach for making chemically reactive forms of hemp fibers and employing these materials to fabricate biocomposites for hydroponic applications. Our …
Number of citations: 4 pubs.acs.org
X Zheng, X Xie, Y Liu, J Cong, J Fan, Y Fang, N Liu… - Bioresource …, 2020 - Elsevier
In this study, the biological decolorization of reactive black 5 (RB5) by Klebsiella sp. KL-1 in yeast extract (YE) medium was captured the recolorization after exposure to O 2 , which …
Number of citations: 12 www.sciencedirect.com
AMF Oliveira-Campos, LM Rodrigues, AP Esteves… - Dyes and …, 2010 - Elsevier
Eight fluorescent compounds containing a naphthotriazole moiety substituted at position 2 by a (vinylsulfonyl)aryl group or its precursors, containing either a hydroxyl or sulphonic acid …
Number of citations: 4 www.sciencedirect.com
YM Jeon, TH Lim, SH Kim, JG Kim, MS Gong - Macromolecular Research, 2007 - Springer
A series of new, vinyl sulfone-containing monomers was prepared byp-aminophenyl vinyl sulfone (1) with various acid chlorides such as adipoly chloride, terephthaloyl chloride and …
Number of citations: 6 link.springer.com
Q Zhang, X Xie, D Xu, R Hong, J Wu, X Zeng… - … Technology & Innovation, 2021 - Elsevier
Fructose was served as a promising co-substrate to facilitate the biodegradation and detoxification of refractory reactive black 5 (RB5) by a novel isolated strain DDMZ1-2. Analysis of …
Number of citations: 19 www.sciencedirect.com
B Shan, W Xiong, S Zhang - Molecules, 2019 - mdpi.com
A novel blue azo-anthraquinone reactive dye was evaluated in the dyeing of cotton by using a dip–pad–steam process. Dyeing method and properties were examined in detail and the …
Number of citations: 9 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.